7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 7 and 8, a hydroxyl group at position 4, and a carbohydrazide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:
Formation of 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Conversion to this compound: The carboxylic acid group is then converted to a carbohydrazide group through a reaction with hydrazine hydrate under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The methyl groups and hydroxyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways Involved: The compound can inhibit enzyme activity, induce DNA damage, and disrupt protein function, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
6,7-Dimethylquinoline-3-carboxylic acid: Lacks the hydroxyl group at position 4.
5,8-Dimethylquinoline-3-carboxylic acid: Different substitution pattern on the quinoline ring.
Uniqueness
7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of both hydroxyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-6-3-4-8-10(7(6)2)14-5-9(11(8)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
DMFCUDXTVXSHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.